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Abstract

Antimony trisulfide (Sb2Ss), a binary chalcogenide semiconductor, has garnered significant
interest for its potential applications in photovoltaics, optoelectronics, and thermoelectric
devices. A critical parameter governing its performance in these applications is the electronic
band gap. This technical guide provides a comprehensive overview of the electronic band gap
of crystalline Sh2Ss, consolidating experimental and theoretical data. It details the experimental
methodologies for band gap determination, including UV-Visible spectroscopy and
photoluminescence spectroscopy, and outlines the computational approaches based on
Density Functional Theory (DFT). The influence of crystal structure and external factors on the
band gap is also discussed.

Introduction

Crystalline antimony trisulfide (stibnite) is a direct band gap semiconductor.[1] Its crystal
structure is typically orthorhombic with the Pnma space group.[2][3] The electronic band gap of
crystalline Sb2Ss generally falls within the range of 1.6 eV to 1.9 eV, making it suitable for
absorbing a significant portion of the solar spectrum.[4] However, the reported values exhibit a
notable variance depending on the synthesis method, crystallinity, and measurement
technique. This guide aims to provide a detailed compilation of these values and the
methodologies used to obtain them.
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Quantitative Data Summary

The electronic band gap of crystalline Sb2Ss has been determined through various
experimental techniques and theoretical calculations. A summary of these values is presented
in the tables below for easy comparison.

Table 1: Experimental Band Gap Values of Crystalline Sh2Ss

. Measurement
Synthesis Method . Band Gap (eV) Reference
Technique
Chemical Bath _
- UV-Vis Spectroscopy 1.60 - 2.20 [5]
Deposition (annealed)
Thermal Evaporation i
UV-Vis Spectroscopy 1.48-1.67 [5]
(annealed)
Spray Pyrolysis UV-Vis Spectroscopy 1.65 [4]
Hydrothermal _
) UV-Vis Spectroscopy 1.7-21 [5]
Synthesis (annealed)
Bridgman Grown ) )
) Optical Absorption 1.7-1.8 [2]
Single Crystal
Close Space ]
o UV-Vis Spectroscopy 1.69 [6]
Sublimation

Table 2: Theoretical Band Gap Values of Crystalline Sb2Ss
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Computational

Functional Band Gap (eV) Reference
Method
Density Functional 1.30 (indirect), 1.33

PBE _ [7]
Theory (DFT) (direct)
Density Functional .

EV-GGA 1.60 (direct) [8]
Theory (DFT)
Density Functional )

HSEO06 1.75 (direct) [1]
Theory (DFT)
Density Functional )

MBJ + vdW ~1.7 (direct) [6]
Theory (DFT)
Density Functional i

LDA 1.18 (direct) [9]
Theory (DFT)
Density Functional )

WC-GGA 1.012 (direct) [1][20]

Theory (DFT)

Experimental Protocols
UV-Visible Spectroscopy

UV-Visible spectroscopy is the most common experimental technique for determining the

optical band gap of semiconductor thin films. The protocol involves measuring the absorbance

or transmittance of the material as a function of wavelength.

3.1.1. Sample Preparation: Chemical Bath Deposition (CBD) of Sb2Ss Thin Films

o Substrate Cleaning: Soda-lime glass or FTO-coated glass substrates are sequentially

cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol,

each for 15-20 minutes. The substrates are then dried with a nitrogen gun.

e Precursor Solution Preparation:

o An antimony source solution is prepared by dissolving antimony chloride (SbCls) in a

solvent like acetone.[5]
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o A sulfur source solution is prepared by dissolving sodium thiosulfate (Na2S20s3) in
deionized water.[5]

o Deposition: The cleaned substrates are immersed in a chemical bath containing the
antimony and sulfur precursor solutions. The deposition is typically carried out at or near
room temperature for several hours.[6]

e Annealing: The as-deposited amorphous films are annealed in an inert atmosphere (e.g.,
nitrogen or argon) or a sulfur-containing atmosphere at temperatures ranging from 250°C to
450°C to induce crystallization into the orthorhombic phase.[5][11]

3.1.2. Measurement and Data Analysis

e Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used to measure the
absorbance (A) and transmittance (T) of the crystalline Sb2Ss thin film over a wavelength
range typically from 300 nm to 1100 nm.

o Data Acquisition: The absorbance spectrum is recorded. For thin films, the absorption
coefficient (a) can be calculated from the absorbance (A) and the film thickness (d) using the
relation: a =2.303*A/d.

o Tauc Plot Analysis: The optical band gap (EQ) is determined using the Tauc relation for a
direct band gap semiconductor: (ahv)2 = B(hv - Eg) where hv is the photon energy and B is a
constant. A Tauc plot is generated by plotting (ahv)? versus hv. The linear portion of the plot
is extrapolated to the energy axis (where (ahv)2 = 0) to obtain the value of the direct band
gap.[4][10][12] For powdered or highly scattering samples, diffuse reflectance spectroscopy
can be used, and the Kubelka-Munk function is employed to relate reflectance to the
absorption coefficient.[13]

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information
about the electronic transitions in a material.

3.2.1. Experimental Setup

A typical PL setup consists of:
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o Excitation Source: A laser with a photon energy greater than the band gap of Sb2Ss (e.g., a
532 nm CW laser).[14]

e Monochromator: To disperse the emitted light.
o Detector: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera.

o Optics: Lenses and filters to focus the laser beam onto the sample and collect the emitted
luminescence.

3.2.2. Measurement Protocol

e The crystalline Sb2Ss sample is mounted in a cryostat to enable temperature-dependent
measurements.

e The laser beam is focused onto the sample surface.
e The emitted photoluminescence is collected and directed into the monochromator.

e The detector records the PL intensity as a function of wavelength (or energy). The peak
position of the near-band-edge emission provides an estimate of the band gap energy.[7]

Computational Methodology: Density Functional
Theory (DFT)

First-principles calculations based on DFT are powerful tools for investigating the electronic
band structure of materials.

4.1. Computational Workflow

» Crystal Structure Definition: The calculation starts with the experimental crystal structure of
orthorhombic Sb2Ss (space group Pnma).[8]

o Software and Pseudopotentials: A DFT software package such as VASP, Quantum
ESPRESSO, or SIESTA is used. Pseudopotentials are employed to describe the interaction
between the core and valence electrons.
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» Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial
for accurately predicting the band gap. Common functionals used for Sb2Ss include the Local
Density Approximation (LDA), Generalized Gradient Approximation (GGA) in the Perdew-
Burke-Ernzerhof (PBE) formulation, and more advanced hybrid functionals like Heyd-
Scuseria-Ernzerhof (HSEO06) which often provide more accurate band gap values.[4][8][15]

e Calculation Parameters:

o Plane-wave cutoff energy: A sufficiently high cutoff energy is chosen to ensure
convergence of the total energy.

o k-point mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of
the k-point mesh must be converged.

o Geometry Optimization: The atomic positions and lattice parameters are relaxed until the
forces on the atoms are below a certain threshold.

e Band Structure Calculation: The electronic band structure is calculated along high-symmetry
directions in the first Brillouin zone. The band gap is determined as the energy difference
between the valence band maximum (VBM) and the conduction band minimum (CBM).

Factors Influencing the Band Gap
The electronic band gap of crystalline Sh2Ss is sensitive to several factors:

e Crystallinity and Grain Size: Amorphous Sb2Ss has a wider band gap than its crystalline
counterpart. The band gap of crystalline films can also be influenced by the grain size.[16]

o Temperature: The band gap of semiconductors generally decreases with increasing
temperature.

o Pressure: Applying external pressure can significantly reduce the band gap of Sb2Ss.[16]

» Stoichiometry and Defects: Deviations from the ideal Sb:S stoichiometry and the presence of
intrinsic defects can introduce energy levels within the band gap, affecting its apparent value.

Visualizations
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Caption: Experimental workflow for determining the band gap of Sb2Ss thin films using UV-Vis
spectroscopy.
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Caption: Factors influencing the electronic band gap of crystalline Sb2Ss.

Conclusion

The electronic band gap of crystalline Sb2Ss is a fundamental property that dictates its
suitability for various technological applications. This guide has provided a detailed summary of
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the reported experimental and theoretical band gap values, along with comprehensive
protocols for their determination. A thorough understanding of the methodologies and the
factors influencing the band gap is essential for the rational design and optimization of Sb2Ss-
based materials and devices. The presented data and workflows serve as a valuable resource
for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Electronic Band Gap of Crystalline Sb2Ss: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7820761#electronic-band-gap-of-crystalline-sb2s3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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